molecular formula C7H6O B1253004 o-Quinomethane

o-Quinomethane

Cat. No. B1253004
M. Wt: 106.12 g/mol
InChI Key: NSDWWGAIPUNJAX-UHFFFAOYSA-N
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Description

O-quinomethane is a quinomethane.

Scientific Research Applications

1. Role as Reactive Intermediates in Organic Syntheses

o-Quinomethanes, also known as quinone methides, serve as important intermediates in organic syntheses and various chemical and biological processes. Their high reactivity, however, makes isolated examples scarce. Metal-stabilized o-quinomethanes have been successfully isolated, providing insights into their reactivity and structure. For instance, metalated o-quinomethane demonstrated unique cycloaddition reactions compared to free o-quinomethane, showcasing its potential in organic synthesis (Amouri, 2011).

2. Thermolysis and Cycloaddition Reactions

o-Quinomethanes can undergo fast oligomerization, forming complex mixtures of products through hetero-Diels–Alder reactions. In some cases, trimerization products of o-quinomethanes can be isolated as the major product, indicating their potential application in producing specialized organic compounds through controlled thermolysis and cycloaddition reactions (Osyanin, Popova, Klimochkin, 2011).

3. Tyrosinase-Catalyzed Reactions and Quinomethane Formation

o-Quinomethanes are formed as intermediates in the tyrosinase-catalyzed oxidation of specific compounds, such as 3,4-dihydroxybenzylcyanide. This process results in the rapid conversion of o-quinone to quinomethane, influencing the enzymatic reactions and providing a pathway for studying enzyme-catalyzed oxidation processes (Cooksey, Garratt, Land, Ramsden, Riley, 1998).

4. Photocatalytic Degradation Studies

o-Quinomethanes have been studied in the context of photocatalytic degradation, particularly in understanding the degradation of certain organic compounds. This research provides valuable insights into environmental chemistry and the potential for using photocatalytic processes in waste management and pollution control (Padmini, Prakash, Miranda, 2010).

properties

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

6-methylidenecyclohexa-2,4-dien-1-one

InChI

InChI=1S/C7H6O/c1-6-4-2-3-5-7(6)8/h2-5H,1H2

InChI Key

NSDWWGAIPUNJAX-UHFFFAOYSA-N

SMILES

C=C1C=CC=CC1=O

Canonical SMILES

C=C1C=CC=CC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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